Chlorhydrate de tert-butyl 4-guanidinopipéridine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

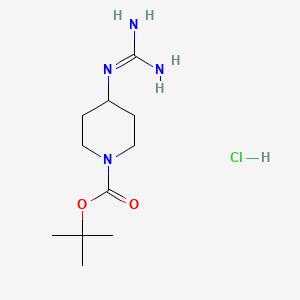

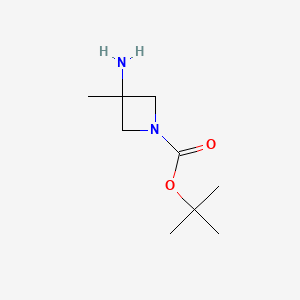

“tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H23ClN4O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride” consists of 11 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a molecular weight of 278.78 . It has 18 heavy atoms, 0 aromatic heavy atoms, and a fraction Csp3 of 0.82 . It has 5 rotatable bonds, 3 H-bond acceptors, and 3 H-bond donors . Its molar refractivity is 77.46, and its topological polar surface area (TPSA) is 91.44 Ų . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.08 cm/s . Its Log Po/w (iLOGP) is 0.0 . Its water solubility Log S (ESOL) is -2.06, and its solubility is 2.44 mg/ml or 0.00876 mol/l .Applications De Recherche Scientifique

Recherche sur la sécurité et les dangers

Dans la recherche sur la sécurité, ce composé est étudié pour son interaction avec diverses substances et conditions. La compréhension de sa réactivité et de ses produits de décomposition est cruciale pour le développement de protocoles de manipulation et de stockage sûrs en laboratoire et en milieu industriel.

Chacune de ces applications exploite la stabilité chimique, la réactivité ou les attributs structurels du chlorhydrate de tert-butyl 4-guanidinopipéridine-1-carboxylate, démontrant sa polyvalence et son importance dans la recherche scientifique . Le rôle du composé dans ces domaines est indicatif de son potentiel à contribuer de manière significative aux progrès de la science et de la technologie. Si vous avez besoin d’informations plus détaillées sur une application spécifique, n’hésitez pas à nous le faire savoir !

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(diaminomethylideneamino)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O2.ClH/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)14-9(12)13;/h8H,4-7H2,1-3H3,(H4,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZASXQVPHIDOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671949 |

Source

|

| Record name | tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885049-08-1 |

Source

|

| Record name | tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)

![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)